2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol
Description
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is a pyrimidine derivative featuring a 6-chloro-1,3-benzodioxole moiety linked via a methyl sulfanyl bridge to a pyrimidin-4-ol ring. The sulfanyl (-S-) bridge and pyrimidin-4-ol group suggest possible interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or hydrophobic interactions. This compound’s structural complexity positions it as a candidate for medicinal chemistry research, particularly in drug discovery targeting inflammatory or infectious diseases .
Properties
Molecular Formula |
C12H9ClN2O3S |
|---|---|
Molecular Weight |
296.73 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-4-10-9(17-6-18-10)3-7(8)5-19-12-14-2-1-11(16)15-12/h1-4H,5-6H2,(H,14,15,16) |
InChI Key |
GBJUDJHUPLCQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC=CC(=O)N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multiple steps:
Formation of the Benzodioxole Moiety: The starting material, 1,3-benzodioxole, is chlorinated to introduce the chloro substituent at the 6-position.
Sulfanylation: The chlorinated benzodioxole is then reacted with a thiol compound to introduce the sulfanyl group.
Pyrimidine Ring Formation: The intermediate is then subjected to conditions that promote the formation of the pyrimidine ring, typically involving the use of formamide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and pyrimidine-containing compounds.
Mechanism of Action
The mechanism of action of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the unique properties of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol, we compare it with two analogs from the Screening Compounds Database ():
Compound G807-0574
Name : 2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol
Molecular Formula : C₂₁H₁₆N₄O₅S
Molecular Weight : 436.44 g/mol
Key Features :
- Contains a 1,3-benzodioxole group attached to an oxadiazole ring.
- Pyrimidine ring substituted with a 3-methoxyphenyl group.
- Higher molecular weight (436.44 vs. ~297.57 g/mol for the target compound).
- Methoxy group enhances solubility compared to the chloro substituent in the target compound.
Comparison :
- The 3-methoxyphenyl group increases polarity, likely improving aqueous solubility but reducing membrane permeability relative to the chloro-benzodioxole group in the target compound.
Compound 2-{[4-(3,4-Dimethoxyphenyl)-6-(Trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
Molecular Formula: Not explicitly provided (estimated: C₂₃H₂₂F₃N₅O₃S). Molecular Weight: Not calculated (expected >450 g/mol). Key Features:
- Pyrimidine core with a trifluoromethyl (-CF₃) group and 3,4-dimethoxyphenyl substituent.
- Acetamide-linked 1,3,5-trimethylpyrazole moiety.
- Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
Comparison :
- The trifluoromethyl group in this compound increases resistance to oxidative metabolism compared to the chloro substituent in the target compound.
- The acetamide-pyrazole side chain may improve pharmacokinetic properties, such as half-life, but introduces steric bulk that could hinder target binding.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Chloro vs. Methoxy Substituents :
- The chloro group in the target compound increases lipophilicity, favoring membrane penetration and bioavailability in hydrophobic environments (e.g., bacterial cell walls). In contrast, the methoxy group in G807-0574 improves solubility but may limit tissue distribution .
Role of Heterocyclic Cores :
- The pyrimidin-4-ol core in the target compound supports hydrogen bonding with biological targets, while the oxadiazole in G807-0574 adds rigidity for selective binding. The trifluoromethyl analog’s pyrimidine-acetamide hybrid may enhance stability in metabolic pathways .
Synthetic Accessibility :
- The target compound’s benzodioxole and sulfanyl groups are synthetically accessible via nucleophilic substitution and Suzuki coupling, as described in methodologies from recent medicinal chemistry literature .
Biological Activity
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.80462 g/mol
- CAS Number : 342780-33-0
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies show that certain benzodioxole derivatives are selectively active against Gram-positive bacteria such as Bacillus subtilis and have antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 µg/mL |
| Compound B | Candida albicans | 30 µg/mL |
| Compound C | Escherichia coli | Not active |
Anticancer Activity
The anticancer potential of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol has been explored in various studies. Compounds with similar structures have shown selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells. For example, derivatives have been tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells .
Case Study: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of related compounds, it was found that certain derivatives caused significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. This suggests that the structural modifications present in these compounds may enhance their anticancer efficacy.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance. For example, research on related compounds has shown that they can inhibit c-Src and Abl kinases at low nanomolar concentrations, which are crucial in various signaling pathways involved in cancer cell proliferation .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | c-Src | 15 |
| Compound B | Abl | 20 |
Structure–Activity Relationship (SAR)
The biological activity of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol can be attributed to its structural components. The presence of the benzodioxole moiety is critical for its interaction with biological targets. Modifications to this structure can lead to enhanced activity or selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
